Rimegepant
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Overview
Description
Rimegepant sulfate is a medication primarily used for the acute treatment of migraine with or without aura in adults and for the preventive treatment of episodic migraine. It is a small molecule calcitonin gene-related peptide receptor antagonist, which helps alleviate migraine symptoms by blocking the receptors for this peptide, thereby reducing inflammation and pain transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rimegepant sulfate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the necessary pharmacophores. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound sulfate is scaled up from the laboratory synthesis, with optimizations for cost-effectiveness and efficiency. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Rimegepant sulfate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound sulfate include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final active pharmaceutical ingredient, this compound sulfate.
Scientific Research Applications
Rimegepant sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of calcitonin gene-related peptide receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its efficacy and safety in treating migraines, with ongoing research into its potential use for other neurological conditions.
Industry: Utilized in the development of new therapeutic agents targeting similar pathways.
Mechanism of Action
Rimegepant sulfate exerts its effects by selectively binding to and inhibiting the calcitonin gene-related peptide receptors. This inhibition prevents the peptide from binding to its receptors, thereby reducing the transmission of pain signals and inflammation associated with migraines. The molecular targets include the receptors located on sensory neurons and blood vessels in the brain .
Comparison with Similar Compounds
Similar Compounds
Ubrogepant: Another calcitonin gene-related peptide receptor antagonist used for acute migraine treatment.
Erenumab: A monoclonal antibody targeting the calcitonin gene-related peptide receptor, used for migraine prevention.
Fremanezumab: A monoclonal antibody that binds to the calcitonin gene-related peptide itself, preventing it from activating its receptor.
Uniqueness
Rimegepant sulfate is unique in its dual role for both acute treatment and prevention of migraines, offering flexibility in its use. Unlike monoclonal antibodies, it is a small molecule, which allows for oral administration and rapid absorption .
Properties
The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Rimegepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain, ultimately terminating the headache. | |
CAS No. |
1374024-48-2 |
Molecular Formula |
C56H64F4N12O13S |
Molecular Weight |
1221.2 g/mol |
IUPAC Name |
[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate;sulfuric acid;trihydrate |
InChI |
InChI=1S/2C28H28F2N6O3.H2O4S.3H2O/c2*29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37;1-5(2,3)4;;;/h2*1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37);(H2,1,2,3,4);3*1H2/t2*18-,22+,24-;;;;/m00..../s1 |
InChI Key |
SOGUOEZRYKUOHR-CQZKMDJHSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.O.O.O.OS(=O)(=O)O |
SMILES |
C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.O.O.O.OS(=O)(=O)O |
solubility |
Slightly soluble |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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